molecular formula C14H6F6O2 B6311618 (2,4,5-trifluorophenyl)methyl 2,4,5-trifluorobenzoate CAS No. 1858249-81-6

(2,4,5-trifluorophenyl)methyl 2,4,5-trifluorobenzoate

Cat. No.: B6311618
CAS No.: 1858249-81-6
M. Wt: 320.19 g/mol
InChI Key: MRTIXNUNMWMRJH-UHFFFAOYSA-N
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Description

(2,4,5-trifluorophenyl)methyl 2,4,5-trifluorobenzoate is a fluorinated organic compound It is characterized by the presence of trifluoromethyl groups attached to both the phenyl and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,5-trifluorophenyl)methyl 2,4,5-trifluorobenzoate typically involves the esterification of 2,4,5-trifluorobenzoic acid with (2,4,5-trifluorophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2,4,5-trifluorophenyl)methyl 2,4,5-trifluorobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out under mild conditions with the use of catalysts like palladium or copper.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include substituted derivatives, carboxylic acids, and alcohols, depending on the type of reaction and reagents used.

Scientific Research Applications

(2,4,5-trifluorophenyl)methyl 2,4,5-trifluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,4,5-trifluorophenyl)methyl 2,4,5-trifluorobenzoate involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.

    Pathways Involved: The presence of trifluoromethyl groups can enhance the compound’s binding affinity to its targets, leading to more potent biological effects. The exact pathways depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4,5-trifluorophenyl)methyl 2,4,5-trifluorobenzoate is unique due to its dual trifluoromethyl substitution on both the phenyl and benzoate moieties. This structural feature imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

(2,4,5-trifluorophenyl)methyl 2,4,5-trifluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F6O2/c15-8-3-12(19)10(17)1-6(8)5-22-14(21)7-2-11(18)13(20)4-9(7)16/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRTIXNUNMWMRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)COC(=O)C2=CC(=C(C=C2F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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